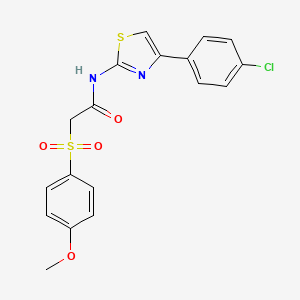

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4S2/c1-25-14-6-8-15(9-7-14)27(23,24)11-17(22)21-18-20-16(10-26-18)12-2-4-13(19)5-3-12/h2-10H,11H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEELFGJFJVVOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The 4-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Sulfonylation: The 4-methoxyphenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

Reduction: Reduction reactions could target the sulfonyl group or the thiazole ring.

Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, sulfonyl chlorides, and bases are commonly used.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, exhibit promising anticancer properties. Studies have shown that compounds with thiazole moieties can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, thiazole-based compounds have been linked to the inhibition of specific cancer cell lines, demonstrating their potential as anticancer agents .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or function. In particular, studies have highlighted the antibacterial activity of thiazole compounds against Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have been documented in several studies. Compounds similar to this compound have been evaluated for their ability to protect against seizures in animal models, indicating potential use in treating epilepsy .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Thiazole Ring : This is achieved through cyclization reactions involving thiourea and appropriate carbonyl compounds.

- Substitution Reactions : The introduction of the 4-chlorophenyl and 4-methoxyphenyl groups is performed via electrophilic aromatic substitution or nucleophilic attacks.

- Amidation : The final step involves the formation of the amide bond between the thiazole derivative and the sulfonamide group .

Anticancer Studies

A study published in a peer-reviewed journal demonstrated that a thiazole derivative similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The compound triggered apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .

Antimicrobial Evaluations

In a comparative study assessing various thiazole derivatives, this compound demonstrated superior antibacterial activity against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics like ampicillin .

Anticonvulsant Efficacy

Another research effort focused on evaluating the anticonvulsant properties of thiazole derivatives found that compounds with similar structures provided significant protection in seizure models induced by pentylenetetrazol (PTZ). The study concluded that these compounds could serve as potential therapeutic agents for epilepsy treatment .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

- The 4-methoxyphenylsulfonyl group in the target compound may enhance cholinesterase inhibition compared to simpler acetamide derivatives (e.g., Compound B) due to increased electron-withdrawing effects .

- Piperazine-containing analogs (e.g., Compound 13) exhibit anti-inflammatory activity via MMP inhibition, suggesting that bulky substituents can redirect biological targets .

Antimicrobial Activity: Derivatives with halogenated phenyl (e.g., 107m) or phenoxy groups show superior antibacterial activity (MIC 6.25–12.5 µg/mL) compared to sulfonyl-containing analogs, likely due to improved membrane permeability .

Thermal Stability :

Key Observations:

- Synthetic Accessibility : The target compound’s synthesis involves fewer steps compared to triazole-linked derivatives (e.g., 11e), which require copper-catalyzed click chemistry .

- Solubility : The sulfonyl group in the target compound may improve aqueous solubility relative to purely hydrophobic analogs (e.g., 107m) .

Biological Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a thiazole moiety, chlorophenyl, and methoxyphenyl groups. The molecular formula is C16H16ClN3O3S, with a molecular weight of approximately 367.83 g/mol. Its structural features contribute to its biological activity, making it a candidate for various pharmacological applications.

1. Antitumor Activity

Research indicates that thiazole derivatives exhibit potent antitumor properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives with similar structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against A-431 and Jurkat cell lines, indicating their potential as effective anticancer agents .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | A-431 | 1.61 ± 1.92 |

| Compound 10 | Jurkat | 1.98 ± 1.22 |

| This compound | Various | TBD |

2. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups such as methoxy enhances their efficacy .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | < 10 µg/mL |

| Compound B | Escherichia coli | < 15 µg/mL |

| This compound | TBD |

3. Anti-inflammatory Effects

In vitro studies have suggested that this compound may inhibit the expression of inflammatory markers such as ICAM-1 in lung epithelial cells (A549). This suggests potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Cytotoxicity : The thiazole ring is crucial for inducing apoptosis in cancer cells through interaction with cellular proteins involved in survival pathways.

- Antimicrobial Action : The compound may disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death.

- Anti-inflammatory Activity : It may modulate signaling pathways associated with inflammation, reducing the expression of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and phenyl rings significantly impact biological activity:

- Substituents on the phenyl ring : Electron-donating groups like methoxy enhance antitumor and antimicrobial activities.

- Chlorine substitution : The presence of chlorine has been linked to increased potency against various biological targets.

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

- Anticancer Study : A derivative demonstrated significant growth inhibition in HT29 colon cancer cells with an IC50 value lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Study : A series of thiazole derivatives were tested against resistant bacterial strains, showing comparable efficacy to established antibiotics like norfloxacin .

Q & A

Q. Q1. What are the common synthetic routes for preparing N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide?

The compound is typically synthesized via a multi-step approach:

Thiazole core formation : Reacting 4-(4-chlorophenyl)thiazol-2-amine with chloroacetamide derivatives (e.g., ethyl chloroacetate) under basic conditions (e.g., sodium in THF) to form the acetamide-thiazole intermediate .

Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via nucleophilic substitution or coupling reactions. For example, reacting the intermediate with 4-methoxyphenylsulfonyl chloride in the presence of a catalyst like DMAP in dichloromethane (DCM) under ultrasonication .

Purification : Recrystallization from ethanol or acetone to achieve high purity (>95%) .

Q. Q2. Which spectroscopic methods are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., thiazole NH at δ ~11.8 ppm, sulfonyl group resonance) .

- IR spectroscopy : Confirming carbonyl (C=O, ~1715 cm⁻¹) and sulfonyl (S=O, ~1250–1170 cm⁻¹) groups .

- Mass spectrometry : HRMS (e.g., [M+H]+ at m/z ~446.30) for molecular weight validation .

Advanced Synthesis and Optimization

Q. Q3. How can reaction yields be improved during the sulfonylation step?

Optimization strategies include:

- Catalyst selection : DMAP enhances sulfonylation efficiency by activating the sulfonyl chloride .

- Solvent choice : Polar aprotic solvents (e.g., DCM or THF) improve reaction homogeneity .

- Ultrasonication : Reduces reaction time and improves yield by enhancing reagent mixing .

Controlled temperature (0–25°C) minimizes side reactions like over-sulfonylation .

Q. Q4. What are the challenges in scaling up this synthesis, and how can they be addressed?

- Intermediate instability : The thiazole-amine intermediate may degrade under prolonged heating. Solution: Use low-temperature reactions and inert atmospheres .

- Purification bottlenecks : Column chromatography is inefficient for large batches. Solution: Recrystallization or fractional distillation for scalable purification .

Biological Evaluation and Mechanism

Q. Q5. What biological activities have been reported for this compound and related analogs?

- α-Glucosidase inhibition : Derivatives with coumarin-thiazole scaffolds show IC₅₀ values <10 μM, suggesting antidiabetic potential .

- Antimicrobial activity : Sulfonamide-thiazole hybrids exhibit MICs of 2–8 μg/mL against S. aureus and E. coli .

- Anti-inflammatory effects : Analogous compounds inhibit lipoxygenase (LOX) with IC₅₀ ~15 μM, indicating utility in inflammation models .

Q. Q6. How can researchers design experiments to evaluate its cytotoxicity?

- In vitro assays : Use the SRB (sulforhodamine B) assay for adherent cells or MTT for suspension cultures. Dose-response curves (0.1–100 μM) over 48–72 hours are standard .

- Controls : Include cisplatin or doxorubicin as positive controls. Normalize data to untreated cells and account for solvent effects (e.g., DMSO <0.1%) .

Data Analysis and Contradictions

Q. Q7. How should researchers resolve discrepancies in reported biological activity data?

- Validate assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and readout methods (e.g., fluorescence vs. absorbance) .

- Structural confirmation : Re-evaluate compound purity via HPLC or NMR to rule out degradation .

- Statistical rigor : Use triplicate experiments and report SEM/confidence intervals .

Q. Q8. Why might NMR spectra of similar derivatives show unexpected peaks?

- Tautomerism : Thiazole NH protons may exchange rapidly, causing signal broadening. Use DMSO-d₆ to stabilize tautomers .

- Impurities : Residual solvents (e.g., ethyl acetate) or unreacted intermediates can appear as minor peaks. Purify via repeated recrystallization .

Methodological Innovations

Q. Q9. What advanced techniques can elucidate the compound’s binding mode with biological targets?

Q. Q10. How can SAR studies guide the optimization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.